Ethyl 2-chloro-3-(trifluoromethyl)benzoate
Description
Significance of Trifluoromethylated Aromatic Systems in Chemical Science
Aromatic compounds that feature a trifluoromethyl (-CF3) group are of considerable interest in the chemical sciences. mdpi.comresearchgate.net The inclusion of this group is a key strategy in the design of new drugs and agrochemicals, as it can significantly enhance the efficacy and stability of the parent compound. bohrium.com Many important pharmaceuticals, such as fluoxetine (B1211875) and celecoxib, and agrochemicals, like trifluralin, contain a trifluoromethyl group, underscoring its importance. wikipedia.orgwikipedia.org The prevalence of these systems has spurred significant research into developing efficient methods for their synthesis. mdpi.comresearchgate.net
The trifluoromethyl group exerts a profound influence on the properties of a molecule due to its unique electronic and steric characteristics.
Electronic Effects : The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This strong inductive effect is due to the high electronegativity of the three fluorine atoms, which significantly lowers the electron density of the aromatic ring to which it is attached. mdpi.comwikipedia.org This electronic perturbation can increase the acidity of nearby functional groups and alter the reactivity of the aromatic system. wikipedia.org The electron-withdrawing nature of the -CF3 group can also enhance interactions with biological targets, such as enzymes or receptors, by modulating hydrogen bonding and electrostatic interactions. mdpi.com
Steric and Physicochemical Effects : While sterically larger than a hydrogen atom, the trifluoromethyl group is considered a bioisostere of a methyl group or a chlorine atom. mdpi.comwikipedia.org Its introduction into a molecule increases lipophilicity (the ability to dissolve in fats and lipids), which can improve membrane permeability and bioavailability. mdpi.comnih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, which can increase a drug's half-life. mdpi.com
The importance of trifluoromethylated compounds has driven the development of new and efficient synthetic methods to introduce the -CF3 group into organic molecules. mdpi.comrsc.org Historically, this was a significant challenge, often requiring harsh reaction conditions. wikipedia.org Modern organic synthesis has seen the advent of a diverse array of trifluoromethylation reagents and protocols, including nucleophilic, electrophilic, and radical pathways. researchgate.net Reagents like Ruppert's reagent (trimethyl(trifluoromethyl)silane) and sodium trifluoromethanesulfinate have become valuable tools for chemists. wikipedia.orgwikipedia.org The development of catalytic methods, particularly using copper and palladium, for aromatic trifluoromethylation represents a significant advancement in the field. wikipedia.org
Contextualization of Benzoate (B1203000) Esters within Modern Organic Chemistry
Benzoate esters are a fundamental class of organic compounds characterized by a carboxyl group attached to a benzene (B151609) ring, with the carboxyl hydrogen replaced by an alkyl or aryl group. fiveable.mewikipedia.org They are synthesized through the esterification of benzoic acid with an alcohol, a reaction typically catalyzed by an acid. wikipedia.orgfiveable.mewikipedia.org
In contemporary organic chemistry, benzoate esters are not only valued for their applications as fragrances and flavoring agents but also as versatile synthetic intermediates. fiveable.mewikipedia.org The ester functional group can undergo a variety of transformations. For instance, it can be hydrolyzed back to the parent carboxylic acid and alcohol, or reduced to a primary alcohol. wikipedia.orgfiveable.me Benzoate esters are also key reactants in important carbon-carbon bond-forming reactions, such as the Claisen condensation, which is used to synthesize β-keto esters. fiveable.me The aromatic ring of the benzoate ester can also participate in electrophilic aromatic substitution reactions.
Research Rationale and Scope for Ethyl 2-chloro-3-(trifluoromethyl)benzoate
The rationale for investigating this compound stems from its unique molecular architecture, which combines the distinct features of a trifluoromethylated aromatic ring, a chlorine substituent, and an ethyl benzoate core. This specific arrangement of functional groups makes it a valuable building block in organic synthesis for creating more complex, highly functionalized molecules. The presence of the electron-withdrawing trifluoromethyl and chloro groups significantly influences the reactivity of the aromatic ring and the ester moiety.
This article focuses exclusively on the chemical properties, synthesis, and reactions of this compound, providing a detailed scientific overview of this specific compound.
Chemical Profile of this compound
This compound is an organic compound that has attracted attention for its potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure is defined by an ethyl benzoate core substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 3-position.
| Property | Value | Source |
| CAS Number | 773135-43-6 | epa.govbldpharm.com |
| Molecular Formula | C₁₀H₈ClF₃O₂ | epa.gov |
| Molecular Weight | 252.62 g/mol | epa.gov |
| Monoisotopic Mass | 252.016492 g/mol | epa.gov |
Synthesis and Reactions
The synthesis of this compound typically involves the esterification of 2-chloro-3-(trifluoromethyl)benzoic acid with ethanol. This reaction is generally carried out in the presence of an acid catalyst to facilitate the formation of the ester.
The reactivity of this compound is dictated by its three main functional components: the ester group, the chlorine substituent, and the activated aromatic ring.
Hydrolysis : The ethyl ester group can be hydrolyzed back to the corresponding carboxylic acid, 2-chloro-3-(trifluoromethyl)benzoic acid, under acidic or basic conditions.
Nucleophilic Aromatic Substitution : The chlorine atom attached to the aromatic ring can be displaced by various nucleophiles, such as amines or thiols. This reaction is a key step for introducing further structural diversity.
Reduction : The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)6-4-3-5-7(8(6)11)10(12,13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWWINGYGIIJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648652 | |
| Record name | Ethyl 2-chloro-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773135-43-6 | |
| Record name | Ethyl 2-chloro-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Chloro 3 Trifluoromethyl Benzoate
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is renowned for its high stability, stemming from the strength of the carbon-fluorine bonds. However, under specific conditions, this group can participate in chemical reactions.
Selective Carbon-Fluorine Bond Transformations
The transformation of a C-F bond within a trifluoromethyl group is a significant challenge in organic synthesis due to the high bond dissociation energy. researchgate.net Selective activation of a single C-F bond is even more formidable, as initial cleavage can lead to subsequent, uncontrolled defluorination reactions. researchgate.nettcichemicals.com Research into the functionalization of aromatic trifluoromethyl groups often relies on strategic substrate design or specific reagents to achieve selectivity. tcichemicals.com
One strategy involves the installation of a directing group, such as a hydrosilyl group, at the ortho position to the benzotrifluoride. This allows for a controlled reaction sequence involving silyl (B83357) cation generation, fluoride (B91410) abstraction from the neighboring CF3 group, and subsequent nucleophilic attack. tcichemicals.com While Ethyl 2-chloro-3-(trifluoromethyl)benzoate lacks such a directing group, this research highlights the necessity of specific activators for selective C-F bond cleavage.
Another approach involves radical intermediates. researchgate.net The homolytic cleavage of a C-F bond is extremely difficult, but radical pathways can provide alternative routes for functionalization. researchgate.net Photochemically-mediated methods have been developed for the defluorinative alkylation of related compounds like ethyl trifluoroacetate, demonstrating that C-F bonds can be activated under specific radical conditions. nih.gov For this compound, such transformations would likely require potent radical initiators or photocatalysis to overcome the inherent stability of the C-F bonds.
Reactions with Nucleophilic Reagents at the Trifluoromethyl Moiety
Direct nucleophilic attack on the carbon atom of a trifluoromethyl group is generally difficult due to the stability of the C-F bonds and the electron-rich nature of the fluorine atoms. acs.orgwikipedia.org However, reactions with nucleophiles can occur, particularly in aromatic systems activated by other functional groups. acs.org For instance, trifluoromethylated benzene (B151609) derivatives that have a hydroxyl or amino group in the ortho or para position are more susceptible to hydrolysis under mild conditions. researchgate.net This enhanced reactivity is attributed to the anchimeric assistance of the neighboring group, which can facilitate the displacement of fluoride ions through the formation of intermediates like a difluoro-quinone methide. researchgate.net
This compound does not possess a strongly activating ortho/para hydroxyl or amino group. Therefore, nucleophilic attack at the CF3 moiety would likely require harsh conditions or highly potent nucleophiles. The reaction would proceed through a stepwise displacement of fluoride ions, with the first defluorination step being the rate-limiting one. researchgate.net
Reactivity of the Ester Moiety
The ethyl ester group is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.
Hydrolysis Mechanisms and Kinetic Studies
The hydrolysis of benzoate (B1203000) esters is a well-studied reaction that can be catalyzed by either acid or base. The reactivity of the ester is significantly influenced by the electronic and steric effects of substituents on the aromatic ring. ias.ac.inresearchgate.net In this compound, the ortho-chloro and meta-trifluoromethyl groups exert strong electron-withdrawing inductive effects, which should increase the electrophilicity of the carbonyl carbon and facilitate nucleophilic attack by hydroxide (B78521) or water.
However, the ortho-chloro group also introduces significant steric hindrance, which can impede the approach of the nucleophile to the carbonyl center. nih.gov Kinetic studies on substituted benzoates have shown that ortho substituents can lead to a competition between these electronic and steric factors. For example, ethyl 2-bromo benzoate was found to have a higher hydrolytic stability compared to its para-substituted isomer, highlighting the impact of steric hindrance from the ortho position. nih.gov The rate-determining step in base-catalyzed hydrolysis is typically the formation of a tetrahedral intermediate following the attack of the hydroxide ion. nih.gov
The table below, compiled from kinetic data of related compounds, illustrates the influence of substituents on the rate of alkaline hydrolysis.
| Compound | Substituent Positions | Relative Hydrolysis Rate (qualitative) | Key Influencing Factors | Citation |
| Ethyl benzoate | Unsubstituted | Baseline | - | nih.gov |
| Ethyl p-bromobenzoate | para-Br | Faster than baseline | Strong electron-withdrawing effect | nih.gov |
| Ethyl m-bromobenzoate | meta-Br | Slower than baseline | Weaker electron-withdrawing effect compared to para | nih.gov |
| Ethyl o-bromobenzoate | ortho-Br | Slower than para-isomer, comparable to baseline | Steric hindrance competing with electronic effect | nih.gov |
| This compound | ortho-Cl, meta-CF3 | Expected to be slow | Significant steric hindrance from ortho-Cl; strong inductive withdrawal from both groups | N/A |
For this compound, the combination of a sterically demanding ortho-substituent and a meta-trifluoromethyl group suggests that its hydrolysis rate will be a result of the balance between electronic activation and steric hindrance.
Transesterification Pathways and Catalysis
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol, a reaction that can be catalyzed by acids, bases, enzymes, or organometallic compounds. nih.govasianpubs.orgorganic-chemistry.org The reaction typically proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com
The steric hindrance posed by the ortho-chloro substituent in this compound makes transesterification challenging, often requiring more forcing conditions or specialized catalysts. researchgate.net Enzymatic catalysis, for instance, has been shown to be sensitive to bulky substrates, with reaction rates decreasing significantly with increased steric hindrance. researchgate.net
A variety of catalysts have been developed to facilitate the transesterification of sterically hindered esters.
| Catalyst Type | Examples | Reaction Conditions | Notes | Citation |
| Acid Catalysts | H2SO4, Sc(OTf)3 | Anhydrous, often requires heat/reflux | Protonates the carbonyl oxygen, increasing electrophilicity. nih.govorganic-chemistry.org | |
| Base Catalysts | NaOR, K2CO3, N-Heterocyclic Carbenes (NHCs) | Anhydrous | Increases the nucleophilicity of the incoming alcohol. organic-chemistry.orgmasterorganicchemistry.com | |
| Organometallic Catalysts | Zinc Clusters, Borate Complexes | Mild to reflux temperatures | Lewis acidic metal center activates the carbonyl group. asianpubs.orgorganic-chemistry.org | |
| Enzymatic Catalysts | Lipases (e.g., Novozym 435) | Mild temperatures, nonpolar solvents | Can offer high selectivity but may be slow with hindered substrates. researchgate.net |
For this compound, Lewis acid catalysts or strong base catalysts under anhydrous conditions would likely be required to achieve efficient transesterification.
Reactivity of the Aryl Halide Moiety (Chlorine)
The chlorine atom attached to the aromatic ring can be substituted via nucleophilic aromatic substitution (SNAr). Generally, aryl halides are resistant to nucleophilic attack unless the aromatic ring is activated by potent electron-withdrawing groups, particularly at the ortho and/or para positions. libretexts.orglibretexts.org
The SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride). libretexts.orglibretexts.org The stability of the Meisenheimer complex is key to the reaction's feasibility. Electron-withdrawing groups at the ortho and para positions can delocalize the negative charge of the intermediate through resonance, thereby stabilizing it and facilitating the reaction.
Nucleophilic Aromatic Substitution Potential
The benzene ring of this compound is significantly electron-deficient due to the powerful electron-withdrawing effects of the chloro, trifluoromethyl, and ester groups. This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles, primarily at the carbon atom bearing the chlorine atom, leading to nucleophilic aromatic substitution (SNAr).
The reaction proceeds via the well-established SNAr mechanism, which involves two main steps:
Addition of the nucleophile: A nucleophile attacks the carbon atom attached to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the ortho- and para-positioned electron-withdrawing groups (-CF₃ and -CO₂Et).
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion, resulting in the final substituted product.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
|---|---|---|---|
| Amine | Primary or Secondary Amine (e.g., Aniline) | N-Aryl Benzoate Derivative | Polar aprotic solvent (e.g., DMSO), heat |
| Thiol | Thiolate (e.g., Sodium thiophenoxide) | Aryl Thioether Derivative | Polar aprotic solvent (e.g., DMF), heat |
Cross-Coupling Reactions at the Halo-Aryl Position
The carbon-chlorine bond in this compound serves as a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have enabled their efficient use in these transformations. wiley.com
Notable cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds. iaea.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium-phosphine complex. wikipedia.orgorganic-chemistry.org It is a powerful alternative to classical methods of C-N bond formation.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgmdpi.com
Heck Reaction: In this reaction, the aryl chloride is coupled with an alkene to form a new, substituted alkene. The reaction is catalyzed by a palladium complex. organic-chemistry.orgbeilstein-journals.org
The electron-withdrawing nature of the trifluoromethyl group can influence the efficiency of these coupling reactions, sometimes requiring tailored catalyst systems or reaction conditions for optimal yields.
Table 2: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Biaryl or Alkyl-Aryl Benzoate |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand (e.g., XPhos) + Base | N-Aryl Benzoate |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ + CuI + Base (e.g., Et₃N) | Alkynyl Benzoate |
Electrophilic Aromatic Substitution on the Substituted Benzoate Ring
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the benzene ring, leading to the replacement of a hydrogen atom. The benzene ring in this compound is heavily deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups (-Cl, -CF₃, -CO₂Et). researchgate.net These groups reduce the electron density of the ring, making it a much weaker nucleophile compared to benzene itself. Consequently, forcing conditions, such as high temperatures and strong acid catalysts, are generally required for EAS reactions to proceed. organic-chemistry.org
Regioselectivity and Electronic Effects of Substituents
The directing effects of the existing substituents determine the position of attack for an incoming electrophile. These effects are a combination of inductive and resonance effects.
-CO₂Et (Ethyl Ester): This group is strongly deactivating through both a negative inductive effect (-I) and a negative resonance effect (-M). It is a meta-director.
-CF₃ (Trifluoromethyl): This group is one of the most powerful electron-withdrawing groups due to the strong -I effect of the three fluorine atoms. It is strongly deactivating and a meta-director.
-Cl (Chloro): This group exhibits a dual role. It is deactivating due to its -I effect but is an ortho, para-director because its lone pairs of electrons can be donated to the ring via a positive resonance effect (+M). researchgate.net
The regiochemical outcome of an EAS reaction on this substrate is determined by the competition between these directing effects.
The chloro group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.
The trifluoromethyl group directs to the C5 (meta) position.
The ester group also directs to the C5 (meta) position.
The C5 position is doubly favored by the meta-directing influence of both the -CF₃ and -CO₂Et groups. The C4 and C6 positions are directed by the chlorine atom. However, the C6 position is sterically hindered by the adjacent ester group. Therefore, the most likely positions for electrophilic attack are C4 and C5. The powerful deactivation of the entire ring means that reactions may be slow and produce a mixture of products or fail to react altogether under standard EAS conditions.
Kinetic and Thermodynamic Aspects of Aromatic Transformations
The kinetics and thermodynamics of reactions involving this compound are profoundly influenced by its electronic structure.
Nucleophilic Aromatic Substitution (SNAr):
Kinetics: The reaction is kinetically favored compared to substitution on less electron-poor rings. The strong electron-withdrawing groups lower the energy of the transition state leading to the Meisenheimer intermediate, thereby decreasing the activation energy (Ea) and increasing the reaction rate.
Electrophilic Aromatic Substitution (EAS):
Kinetics: The reaction is kinetically disfavored. The electron-withdrawing groups remove electron density from the ring, increasing the activation energy required for the attack by an electrophile. This results in a much slower reaction rate compared to benzene. researchgate.net
Mechanistic Elucidation of Key Transformations
Understanding the precise mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. A combination of experimental and computational methods is employed to probe these reaction pathways.
Experimental Approaches to Mechanism Determination
Several experimental techniques are used to elucidate the mechanisms of the transformations discussed above:
Kinetic Studies: Monitoring the rate of a reaction while systematically varying the concentrations of reactants, catalysts, and temperature provides crucial information about the rate-determining step and the composition of the transition state. For instance, observing a second-order rate law (first order in both the benzoate and the nucleophile) would support the bimolecular nature of the SNAr reaction.
Isolation and Characterization of Intermediates: In some cases, reaction intermediates can be isolated or trapped. For example, stable Meisenheimer complexes have been isolated and characterized by X-ray crystallography or NMR spectroscopy in related systems, providing direct evidence for the SNAr mechanism. wiley.com
Spectroscopic Monitoring: Techniques like in-situ NMR or IR spectroscopy can be used to observe the formation of intermediates and products in real-time, offering a window into the reaction progress.
Isotope Labeling: Replacing an atom with its isotope (e.g., ¹³C or ²H) and tracking its position in the products can reveal bond-forming and bond-breaking steps. A kinetic isotope effect (KIE) study, for example, can determine if a C-H bond is broken in the rate-determining step of an EAS reaction.
Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways. These calculations can map the potential energy surface of a reaction, identify transition states and intermediates, and provide theoretical support for a proposed mechanism.
Computational Modeling of Reaction Pathways
As of the latest literature surveys, specific computational modeling studies detailing the reaction pathways of this compound have not been extensively reported in publicly accessible research. However, the principles of computational chemistry provide a robust framework for how such investigations would be theoretically conducted. These studies are instrumental in elucidating reaction mechanisms, predicting reactivity, and understanding the energetic landscapes of chemical transformations.
Computational investigations into the reaction pathways of a molecule like this compound would typically employ quantum mechanical methods, with Density Functional Theory (DFT) being a prevalent choice due to its balance of accuracy and computational cost for medium-sized organic molecules. Such studies would focus on potential reactions such as nucleophilic acyl substitution, hydrolysis, or cross-coupling reactions involving the C-Cl bond.
A primary goal would be to map the potential energy surface (PES) for a proposed reaction. This involves identifying and calculating the energies of all relevant stationary points, including reactants, intermediates, transition states, and products.
Key aspects of a computational study would include:
Reactant and Product Optimization: The first step involves finding the lowest energy geometric structures (optimized geometries) of the reactants, such as this compound and a reacting partner (e.g., a nucleophile), as well as the final products.
Transition State (TS) Searching: For a given reaction, a transition state structure, which represents the highest energy point along the reaction coordinate, must be located. Advanced algorithms are used to find this first-order saddle point on the PES. A true transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Reaction Pathway Confirmation: Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. This traces the path from the transition state downhill to the connected reactants and products, confirming that the located TS is indeed the correct one for the reaction under investigation.
Energy Profile and Barrier Calculation: The energies of the optimized structures allow for the construction of a reaction energy profile. The activation energy (or reaction barrier) is a critical piece of data derived from this profile, calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. For example, in a hypothetical hydrolysis reaction, computational methods could compare the energy barriers for different proposed mechanisms, such as an acid-catalyzed versus a base-catalyzed pathway, to predict which would be more favorable.
While no specific data tables exist for this compound, a hypothetical table comparing different computational methods for a generic SN2 reaction is presented below to illustrate how such data is typically reported.
Table 1: Hypothetical Comparison of Calculated Activation Barriers for a Generic SN2 Reaction Using Different DFT Functionals
| DFT Functional | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| B3LYP | 6-311++G(d,p) | PCM (Water) | 18.5 |
| M06-2X | 6-311++G(d,p) | PCM (Water) | 17.9 |
| OLYP | TZ2P | SMD (Water) | 19.2 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Such computational models can also provide insights into the electronic effects of the substituents on the benzene ring. For instance, the electron-withdrawing nature of both the chloro and trifluoromethyl groups would be expected to influence the reactivity of the ester group and the aromatic ring. A computational analysis could quantify these effects by examining properties like the Mulliken charges on the carbonyl carbon or the energies of the molecular orbitals (e.g., the LUMO, Lowest Unoccupied Molecular Orbital), which are relevant for nucleophilic attack.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the ethyl 2-chloro-3-(trifluoromethyl)benzoate molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive structural picture can be assembled.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl group and the aromatic protons on the benzene (B151609) ring. The ethyl group gives rise to two signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The integration of these signals reveals a 3:2 proton ratio, respectively. The chemical shifts for these protons are influenced by the electronegativity of the adjacent oxygen atom.
The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene ring. The three aromatic protons will appear as a multiplet, with their specific chemical shifts and coupling patterns determined by the electronic effects of the chloro, trifluoromethyl, and ester substituents. The electron-withdrawing nature of these groups will generally shift the aromatic protons downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (ethyl) | 1.3-1.5 | Triplet (t) | ~7.1 |
| CH₂ (ethyl) | 4.3-4.5 | Quartet (q) | ~7.1 |
Note: Predicted values are based on analogous compounds reported in the literature. rsc.orgrsc.org
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbons of the ethyl group, the carbonyl carbon of the ester, the carbon of the trifluoromethyl group, and the six carbons of the aromatic ring.
The carbonyl carbon is typically observed significantly downfield, in the range of 165-170 ppm. The carbons of the ethyl group will appear more upfield. The six aromatic carbons will have chemical shifts determined by the attached substituents. The carbon bearing the trifluoromethyl group will show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (ethyl) | ~14 |
| CH₂ (ethyl) | ~62 |
| Aromatic C | 125-135 |
| C-Cl | ~133 |
| C-CF₃ | ~130 (quartet) |
| C=O | ~165 |
Note: Predicted values are based on analogous compounds reported in the literature. rsc.org
Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a crucial analytical technique. This method is highly sensitive and provides a clean spectrum, typically showing a single signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this singlet, usually reported relative to a standard like CFCl₃, is characteristic of the trifluoromethyl group's electronic environment. For a CF₃ group attached to a benzene ring, the signal is expected in the region of -60 to -65 ppm. rsc.org
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|
Note: Predicted values are based on analogous compounds reported in the literature. rsc.org
While one-dimensional NMR techniques provide fundamental structural information, advanced methods like two-dimensional (2D) NMR can offer deeper insights, especially for complex molecules. Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, confirming the connectivity within the ethyl group and the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can correlate proton signals with their directly attached carbons and more distant carbons, respectively, providing unambiguous assignment of all proton and carbon signals.
Solid-state NMR could be employed to study the compound in its crystalline form, providing information about molecular packing and conformational differences between the solid and solution states. While specific applications of these advanced techniques to this compound are not widely reported, their utility in unequivocally confirming the structure is well-established in organic chemistry. rsc.org
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds. A strong absorption band is expected for the carbonyl (C=O) stretching of the ester group, typically appearing around 1720-1740 cm⁻¹. The presence of the trifluoromethyl group will be indicated by strong C-F stretching vibrations in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the ethyl group will appear just below 3000 cm⁻¹. The C-O stretching of the ester will be visible in the 1000-1300 cm⁻¹ range. The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹.
Table 4: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Medium |
| C=O Stretch (Ester) | 1720-1740 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak |
| C-F Stretch (CF₃) | 1100-1300 | Strong |
| C-O Stretch (Ester) | 1000-1300 | Strong |
Note: Predicted values are based on analogous compounds and general spectroscopic principles. nist.gov
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. For this compound, the Raman spectrum is expected to exhibit characteristic peaks corresponding to its distinct functional groups. Analysis of similar compounds, such as halogenated and trifluoromethyl-substituted benzoic acids and their derivatives, allows for the prediction of key Raman shifts. researchgate.netresearchgate.netspectrabase.com The C-Cl stretching modes are typically found in the 505–760 cm⁻¹ region, while the trifluoromethyl (CF₃) group has symmetric and asymmetric stretching modes that are also Raman active. researchgate.net The carbonyl (C=O) stretch of the ester group gives a strong, characteristic peak, and various vibrations of the substituted benzene ring (e.g., ring breathing, C-H stretching) will also be present.
Table 1: Predicted Characteristic Raman Shifts for this compound
| Functional Group/Vibration | Predicted Wavenumber (cm⁻¹) | Description of Vibrational Mode |
| Aromatic C-H | 3050 - 3150 | Stretching |
| Aliphatic C-H (ethyl) | 2850 - 3000 | Symmetric and Asymmetric Stretching |
| Carbonyl (C=O) | 1715 - 1735 | Ester Stretching |
| Aromatic C=C | 1550 - 1620 | Ring Stretching |
| CF₃ Group | 1100 - 1350 | Symmetric and Asymmetric Stretching |
| C-O (ester) | 1000 - 1300 | Stretching |
| C-Cl | 505 - 760 | Stretching |
Computational Vibrational Analysis and Potential Energy Distribution (PED)
To complement experimental data, computational vibrational analysis is employed to predict the vibrational spectra of a molecule. nih.gov Using methods such as Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-311++G(d,p), the molecular geometry of this compound can be optimized to its lowest energy state. nih.govdoi.org From this optimized structure, theoretical vibrational frequencies are calculated. These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to achieve better agreement with experimental spectra. nih.gov
A crucial part of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. nih.gov This allows for a precise and unambiguous assignment of the observed experimental Raman and infrared peaks, moving beyond simple group frequency correlations. nih.gov For a complex molecule like this compound, PED is essential to differentiate between mixed vibrational modes, where multiple types of bond movements are coupled.
Table 2: Illustrative PED Analysis for Key Vibrational Modes
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment & PED Contribution |
| ~1725 | ~1730 | ν(C=O) stretch (85%) + ν(C-C) stretch (10%) |
| ~1310 | ~1315 | ν(CF₃) symmetric stretch (75%) + δ(C-C-F) bend (15%) |
| ~720 | ~725 | ν(C-Cl) stretch (80%) + Ring deformation (15%) |
| ~1150 | ~1155 | ν(C-O) ester stretch (50%) + ν(C-C) stretch (40%) |
Note: The values presented are illustrative examples of what a PED analysis would show.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₀H₈ClF₃O₂, corresponding to a monoisotopic mass of approximately 252.016 Da. epa.gov
Under electron impact (EI) ionization, the molecule will form a molecular ion (M⁺•), which then undergoes a series of fragmentation events. Common fragmentation pathways for esters include the loss of the alkoxy group. libretexts.org For this molecule, the loss of the ethoxy radical (•OCH₂CH₃) would result in a fragment with an m/z of 207. The presence of halogen atoms often leads to characteristic fragmentation; for ortho-chlorinated compounds, the loss of a chlorine radical (•Cl) is a noted pathway, which would yield a fragment at m/z 217. nih.govnih.gov Further fragmentation could involve the loss of the trifluoromethyl radical (•CF₃) or neutral molecules like carbon monoxide (CO).
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment |
| 252 | [M]⁺• | [C₁₀H₈ClF₃O₂]⁺• |
| 223 | [M - C₂H₅]⁺ | [C₈H₃ClF₃O₂]⁺ |
| 217 | [M - Cl]⁺ | [C₁₀H₈F₃O₂]⁺ |
| 207 | [M - OC₂H₅]⁺ | [C₈H₃ClF₃O]⁺ |
| 183 | [M - CF₃]⁺ | [C₉H₈ClO₂]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision is critical for unequivocally determining the elemental composition of the molecular ion and its fragments. csic.es While a standard mass spectrometer might identify the molecular ion at m/z 252, HRMS can distinguish its exact mass (252.016492 Da) from other potential compounds that have the same nominal mass but a different atomic makeup. epa.gov This capability is essential for confirming the identity of a newly synthesized compound and for analyzing complex mixtures.
Table 4: HRMS Data for Molecular Ion Confirmation
| Ion Formula | Calculated Exact Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| C₁₀H₈³⁵ClF₃O₂ | 252.016492 | 252.0165 | < 5 |
| C₁₀H₈³⁷ClF₃O₂ | 254.013542 | 254.0135 | < 5 |
Note: The presence of the M+2 peak due to the ³⁷Cl isotope is a characteristic feature.
Chromatographic Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a non-volatile compound like this compound. bldpharm.com A reversed-phase HPLC (RP-HPLC) method is typically employed for molecules of this polarity. ekb.eg In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. ekb.eg
Purity is determined by monitoring the column effluent with a UV detector, as the benzene ring in the molecule absorbs UV light (e.g., at 254 nm). A pure sample should ideally yield a single, sharp, and symmetrical peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.
Table 5: Typical RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water (with 0.1% formic acid) |
| Mobile Phase B | Acetonitrile (with 0.1% formic acid) |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction. libretexts.org For the synthesis of this compound (e.g., via Fischer esterification of the corresponding carboxylic acid), TLC can effectively track the consumption of the starting material and the formation of the product. rsc.org
A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the pure starting material and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org The plate is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The product, an ester, is typically less polar than the starting carboxylic acid and will therefore travel further up the plate, resulting in a higher Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. libretexts.org
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
As of the latest available scientific literature and database reviews, specific experimental or theoretical studies detailing the Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopic properties of this compound are not publicly documented. While research into the spectroscopic characteristics of related substituted benzoates and trifluoromethylated aromatic compounds exists, direct data including absorption maxima (λmax), molar absorptivity (ε), and fluorescence emission spectra for this compound has not been published.
The electronic transitions of a molecule like this compound are influenced by its specific substitution pattern. The benzene ring and the carbonyl group of the ester form a conjugated system, which is expected to exhibit π → π* and n → π* transitions in the UV region. The positions and intensities of these absorption bands are modulated by the electronic effects of the substituents: the chloro (-Cl) group, the trifluoromethyl (-CF3) group, and the ethyl ester (-COOEt) group.
The chloro group acts as a weak deactivator through its inductive effect (-I) and a weak activator through its resonance effect (+M), introducing lone pairs of electrons that can interact with the π-system.
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, which can significantly impact the energy levels of the molecular orbitals.
The ethyl benzoate (B1203000) group itself contains the primary chromophore (the carbonyl group attached to the aromatic ring).
Without experimental data, any discussion of the specific wavelengths of absorption or the potential for fluorescence remains speculative. Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), could predict the electronic absorption spectrum, but such calculations for this compound have not been reported in the surveyed literature.
Therefore, no detailed research findings or data tables for the UV-Vis and fluorescence spectroscopy of this specific compound can be presented.
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and, consequently, the geometry and other properties of the molecule.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of a molecule, which in turn allows for the optimization of its geometry. For this compound, DFT calculations can predict key structural parameters.
DFT calculations would involve selecting an appropriate functional, such as B3LYP or M06-2X, which have been shown to provide reliable results for a wide range of organic molecules. The geometry of the molecule would be optimized to find the lowest energy arrangement of its atoms. From this optimized geometry, various electronic properties can be calculated, including the distribution of electron density, electrostatic potential, and orbital energies.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: These are representative values for illustrative purposes.)
| Parameter | Value |
| C-Cl bond length | 1.74 Å |
| C-CF₃ bond length | 1.51 Å |
| C=O bond length | 1.21 Å |
| C-O (ester) bond length | 1.36 Å |
| C-C-Cl bond angle | 121.5° |
| C-C-CF₃ bond angle | 120.8° |
| O=C-O bond angle | 125.0° |
| C-O-C (ester) bond angle | 116.5° |
| Dihedral Angle (Cl-C-C-CF₃) | 2.5° |
| Dihedral Angle (C-C-C=O) | -175.0° |
Hartree-Fock (HF) theory is another fundamental ab initio method for approximating the wave function and energy of a quantum many-body system in a stationary state. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations are still valuable, particularly as a starting point for more advanced computational methods.
For this compound, an HF calculation would provide a qualitative understanding of its electronic structure and molecular orbitals. The results from HF calculations can be useful for comparing with DFT results and for understanding the role of electron correlation. However, for quantitative predictions of properties like bond lengths and vibrational frequencies, methods that include electron correlation are generally preferred.
The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, but at a higher computational cost.
For a molecule like this compound, which contains atoms from the second and third periods of the periodic table, as well as highly electronegative fluorine atoms, the use of a sufficiently flexible basis set is crucial. Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are commonly used. The inclusion of polarization functions (d, p) allows for the description of non-spherical electron distributions, which is important for accurately modeling bonding. Diffuse functions (+) are important for describing anions and weak non-covalent interactions.
Conformational Analysis and Energy Landscape Mapping
Due to the presence of rotatable single bonds, particularly in the ethyl ester group, this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and to map the potential energy surface associated with the rotation around these bonds.
This is typically done by performing a series of geometry optimizations starting from different initial structures or by systematically rotating a specific dihedral angle and calculating the energy at each step. The results of this analysis provide the relative energies of the different conformers, the energy barriers separating them, and the most stable (lowest energy) conformation of the molecule. This information is critical for understanding the molecule's shape and how it might interact with other molecules.
Table 2: Hypothetical Relative Energies of Conformers of this compound (Note: These are representative values for illustrative purposes.)
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 180° (anti) | 0.00 |
| B | 60° (gauche) | 1.25 |
| C | -60° (gauche) | 1.25 |
| D (Transition State) | 0° (syn) | 4.50 |
Thermochemical Properties and Reaction Energetics from First Principles
Quantum chemical calculations can be used to predict various thermochemical properties of this compound from first principles. These properties include the enthalpy of formation, entropy, and heat capacity. By calculating the vibrational frequencies of the molecule, it is possible to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy at a given temperature.
Furthermore, these methods are invaluable for studying reaction energetics. For example, the energy change associated with a chemical reaction involving this compound can be calculated by taking the difference between the energies of the products and the reactants. The activation energy of a reaction can also be determined by locating the transition state structure on the potential energy surface. This allows for the prediction of reaction rates and the elucidation of reaction mechanisms.
Table 3: Hypothetical Calculated Thermochemical Data for this compound at 298.15 K (Note: These are representative values for illustrative purposes.)
| Property | Value |
| Standard Enthalpy of Formation (gas) | -215.5 kcal/mol |
| Standard Entropy (gas) | 105.2 cal/mol·K |
| Heat Capacity (Cv, gas) | 45.8 cal/mol·K |
| Zero-Point Vibrational Energy | 85.3 kcal/mol |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. taylorandfrancis.comwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and shapes of these frontier orbitals provide insights into the chemical reactivity and the regioselectivity of chemical reactions. taylorandfrancis.comwikipedia.org
For this compound, the HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile. Conversely, the LUMO is the orbital that is most likely to accept electrons in a reaction with a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
The distribution of the HOMO and LUMO across the molecule can predict the most likely sites for electrophilic and nucleophilic attack. For instance, regions of the molecule with a high density of the LUMO are susceptible to nucleophilic attack, while regions with a high density of the HOMO are prone to electrophilic attack.
Table 4: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These are representative values for illustrative purposes.)
| Molecular Orbital | Energy (eV) |
| HOMO | -9.85 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 8.65 |
Theoretical and Computational Chemistry Studies of this compound
Computational chemistry provides a powerful lens through which the molecular properties and reactivity of compounds like this compound can be investigated. These theoretical studies offer deep insights into spectroscopic characteristics, the influence of solvents, and potential applications in materials science and drug design. By employing sophisticated quantum mechanical calculations, researchers can model molecular behavior with high accuracy, complementing and guiding experimental work.
Advanced Research Applications and Future Perspectives
Development of Novel Reagents and Catalysts for Fluorination and Esterification
The presence of the trifluoromethyl group on the benzoate (B1203000) ring is a key feature, and research in organofluorine chemistry is continually seeking more efficient and safer fluorination and fluoroalkylation reagents. sustech.edu.cn The development of new reagents often focuses on moving away from hazardous traditional reagents like F2 and HF. wiley-vch.de In recent years, significant progress has been made in creating bench-stable reagents for introducing fluorine and fluoroalkyl groups. sustech.edu.cn
One area of development is in trifluoromethoxylation reagents. For instance, trifluoromethyl benzoate (TFBz) has been developed as a shelf-stable reagent that can be prepared from inexpensive starting materials, with potassium fluoride (B91410) serving as the fluorine source. researchgate.net This highlights a trend towards using trifluoromethylated aromatic structures as platforms or precursors for new reagents. The principles behind the development of such reagents could be applied to derivatives of ethyl 2-chloro-3-(trifluoromethyl)benzoate, potentially leveraging its specific electronic properties for novel reactivity.
Catalyst development is also crucial. The esterification process itself, required to synthesize compounds like this compound, and subsequent transformations rely on efficient catalysis. Research has focused on developing catalysts for the asymmetric hydrogenation of trifluoromethylated olefins, which can be precursors to chiral esters. researchgate.net Furthermore, new catalysts are being designed for various fluoroalkylation reactions, expanding the toolkit for creating complex fluorinated molecules. researchgate.net The development of N-F fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), has also been a significant area of research, providing electrophilic fluorine sources for various transformations. beilstein-journals.org
Asymmetric Synthesis and Stereoselective Transformations involving Trifluoromethylated Esters
The creation of chiral molecules containing a trifluoromethyl group is of high interest, particularly for the pharmaceutical and agrochemical industries. Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, and trifluoromethylated esters are important targets and intermediates in this field.
A significant strategy is the asymmetric hydrogenation of prochiral trifluoromethyl-containing olefins. nih.gov Research has demonstrated the successful catalytic asymmetric hydrogenation of various trifluoromethylated β,β-unsaturated esters, achieving high yields and excellent enantioselectivities (e.g., 87–96% ee). nih.gov This method allows for the creation of stereocenters bearing a fluoromethyl group, which are valuable bioisosteres in drug discovery. nih.gov The development of novel iridium-N,P catalysts has been instrumental in the efficient hydrogenation of these substrates under mild conditions. researchgate.net
Once a chiral trifluoromethylated ester is synthesized, it can be transformed into a variety of other useful chiral fluorinated derivatives. For example, an enantioenriched fluoromethylated compound can be converted into alcohols, aldehydes, acids, and amides with near-perfect retention of enantiopurity. nih.gov This highlights the role of the ester as a versatile handle for further synthetic manipulations. Other asymmetric transformations, such as the catalytic isomerization of trifluoromethyl imines, also contribute to the synthesis of optically active trifluoromethylated amines, showcasing the broader efforts in the asymmetric synthesis of organofluorine compounds. nih.gov
Continuous Flow Chemistry and Microreactor Technologies for Synthesis and Kinetic Analysis
Continuous flow chemistry and microreactor technology offer significant advantages for the synthesis of fluorinated compounds, including enhanced safety, better process control, and scalability. acs.orgmit.edu These technologies are particularly well-suited for handling potentially hazardous reagents and exothermic reactions commonly encountered in fluorination chemistry. acs.org
The synthesis of trifluoromethylated esters and related compounds has been successfully adapted to flow processes. For example, a continuous flow approach has been developed for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids. nih.gov This method involves the in-flow conversion of a carboxylic acid to an N-acylpyrazole, followed by α-trifluoromethylthiolation in a coil reactor, demonstrating a telescoped process that avoids the isolation of intermediates and reduces reaction times. acs.orgnih.gov
Microreactors provide excellent heat and mass transfer, which is beneficial for controlling highly reactive processes. mit.edu The use of continuous-flow microreactors has been reported for various fluorination methods, including nucleophilic fluorination and trifluoromethylation using reagents like Ruppert's reagent. bohrium.com Kinetic analysis can also be performed effectively in microreactors. For the synthesis of α-trifluoromethylthiolated esters, a 10 μL glass microreactor was used to investigate the effect of temperature and residence time on reaction conversion, achieving 65% conversion with a residence time of just 3.3 minutes at 60 °C. acs.orgnih.gov This level of control and efficiency demonstrates the power of microreactor technology for optimizing the synthesis of complex fluorinated molecules like this compound.
| Parameter | Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Reaction Time | Hours | Minutes | acs.org |
| Process Control | Limited (potential for hotspots) | Precise (excellent heat/mass transfer) | mit.edu |
| Safety | Higher risk with hazardous reagents | Enhanced safety, small reagent volumes | acs.org |
| Scalability | Challenging | Straightforward (numbering-up) | acs.org |
| Intermediate Isolation | Often required | Can be avoided (telescoped synthesis) | nih.gov |
Exploration of Derivatization Pathways and Functional Group Interconversions on the Benzoate Scaffold
The this compound scaffold is rich in functional groups that can be selectively manipulated to create a diverse library of new compounds. The ester, chloro, and trifluoromethyl groups each offer distinct opportunities for derivatization.
The ester group is a versatile handle for functional group interconversions. As demonstrated in related fluorinated systems, a chiral ester can be reduced to the corresponding primary alcohol using reagents like lithium aluminum hydride. nih.gov This alcohol can then be oxidized to an aldehyde or a carboxylic acid. nih.gov The carboxylic acid, in turn, can be converted to other derivatives, such as a Weinreb amide, which is a valuable intermediate for the synthesis of ketones. nih.gov
The chloro substituent on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of new carbon-carbon or carbon-nitrogen bonds, significantly expanding the structural diversity of the benzoate scaffold. The trifluoromethyl group is generally stable, but its strong electron-withdrawing nature influences the reactivity of the aromatic ring, particularly for nucleophilic aromatic substitution reactions or for directing metallation at specific positions. The interplay of these functional groups allows for complex and targeted derivatization strategies to access novel molecular architectures.
| Initial Functional Group | Reaction Type | Resulting Functional Group | Potential Reagents | Reference (Analogous Transformations) |
|---|---|---|---|---|
| Ester (-COOEt) | Reduction | Alcohol (-CH₂OH) | LiAlH₄ | nih.gov |
| Ester (-COOEt) | Hydrolysis | Carboxylic Acid (-COOH) | NaOH (aq.), reflux | nih.gov |
| Ester (-COOEt) | Aminolysis | Amide (-CONH₂) | NH₃ | General Organic Chemistry |
| Chloro (-Cl) | Suzuki Coupling | Aryl/Vinyl (-Ar/-C=C) | ArB(OH)₂, Pd catalyst, base | General Organic Chemistry |
| Chloro (-Cl) | Buchwald-Hartwig Amination | Amine (-NHR) | RNH₂, Pd catalyst, base | General Organic Chemistry |
Computational Design and Virtual Screening of Novel Fluorinated Benzoate Analogues
Computational chemistry provides powerful tools for the rational design and virtual screening of new molecules, accelerating the discovery of compounds with desired properties. nih.gov For a scaffold like this compound, these methods can be used to predict the biological activity or material properties of novel analogues before committing to their chemical synthesis.
Structure-based design is a common approach where a library of virtual compounds is docked into the binding site of a biological target, such as an enzyme or receptor. nih.gov For example, in the design of novel fluorinated analogs of combretastatin (B1194345) A-4, a potent anticancer agent, docking studies were performed using the X-ray crystal structure of the tubulin-colchicine complex. nih.govnih.gov A library of new fluoro-analogs was generated in silico, and their docking energy scores were calculated to predict binding affinity. nih.govnih.gov This process allows researchers to prioritize the synthesis of compounds with the most promising predicted activity.
This same methodology could be applied to analogues of this compound. A virtual library could be created by systematically modifying the substituents on the benzoate ring. These virtual compounds could then be screened against a target of interest, and their predicted binding modes and affinities analyzed. This approach not only saves time and resources but also provides insights into the structure-activity relationships that govern molecular recognition, guiding the design of more effective compounds. mdpi.com
Integration with Materials Science and Supramolecular Chemistry Research
The fields of materials science and supramolecular chemistry focus on the design and synthesis of molecules that can self-assemble into larger, ordered structures with emergent properties. nih.govresearchgate.net The unique characteristics of fluorinated compounds, such as hydrophobicity, lipophobicity, and the ability to form specific non-covalent interactions (e.g., fluorine-hydrogen bonds), make them attractive building blocks for new materials. wiley-vch.de
The this compound scaffold possesses features that could be exploited in supramolecular chemistry. The trifluoromethyl group can influence crystal packing and intermolecular interactions, while the ester and chloro groups provide sites for introducing other functionalities that can direct self-assembly, such as hydrogen bonding motifs or metal-coordinating ligands. nwhitegroup.com
In materials science, fluorinated compounds are used to create polymers and surfaces with low surface energy, high thermal stability, and chemical resistance. wiley-vch.de By incorporating the this compound unit into a polymer backbone or as a side chain, it may be possible to develop new functional materials. For example, research in supramolecular chemistry is exploring the creation of functional materials from dye architectures, porous organic frameworks, and liquid crystals. researchgate.net The specific electronic and steric properties conferred by the trifluoromethyl and chloro groups could be used to tune the properties of such advanced materials. The integration of such fluorinated benzoates into these research areas represents a promising future direction for creating novel materials with tailored functions. polymat.eu
Q & A
Basic: What synthetic methodologies are commonly employed for Ethyl 2-chloro-3-(trifluoromethyl)benzoate?
Answer:
The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:
Esterification : Reacting 2-chloro-3-(trifluoromethyl)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester.
Halogenation : Introducing substituents via electrophilic aromatic substitution (e.g., chlorination using Cl₂ or SOCl₂) under controlled conditions (0–25°C) to minimize side reactions.
Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
Key challenges include regioselectivity due to the electron-withdrawing trifluoromethyl group, which directs substitution to specific positions. Adapted protocols from brominated analogs suggest using N-bromosuccinimide (NBS) in dichloromethane for halogenation .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies ethyl ester protons (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂) and aromatic protons (split patterns indicate substituent positions).
- ¹⁹F NMR : Confirms trifluoromethyl presence (δ -60 to -65 ppm).
- IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹).
- Mass Spectrometry : ESI-MS or GC-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns.
- X-Ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and confirming regiochemistry .
Advanced: How do the electron-withdrawing substituents influence reaction pathways in cross-coupling reactions?
Answer:
The trifluoromethyl (-CF₃) and chloro (-Cl) groups:
- Activate the ring toward nucleophilic aromatic substitution (NAS) at specific positions due to meta-directing effects.
- Retard electrophilic substitution (e.g., nitration) by deactivating the ring.
Methodology : - Kinetic Studies : Monitor reaction rates under varying temperatures (25–80°C) and catalysts (e.g., Pd/Cu for Suzuki coupling).
- Computational Modeling : DFT calculations (Gaussian, B3LYP/6-31G*) predict charge distribution and transition states.
Comparative data from brominated analogs show higher reactivity in SNAr reactions due to bromine’s leaving-group ability .
Advanced: What crystallographic challenges arise during structural refinement, and how are they mitigated?
Answer:
Challenges :
- Disorder : CF₃ groups may exhibit rotational disorder, complicating electron density maps.
- Twinning : Common in monoclinic crystals, requiring twin-law refinement.
Solutions : - SHELXL Refinement : Use anisotropic displacement parameters and restraints (e.g., DELU, SIMU) for disordered regions.
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
Case studies of similar trifluoromethylated compounds demonstrate iterative refinement cycles to resolve ambiguities .
Advanced: What strategies are used to evaluate its biological interactions, such as enzyme inhibition?
Answer:
- In Vitro Assays :
- Fluorescence-Based Assays : Measure inhibition of target enzymes (e.g., kinases) using fluorogenic substrates.
- Microscale Thermophoresis (MST) : Quantifies binding affinity (Kd) by tracking protein mobility shifts.
- SAR Studies : Compare analogs (e.g., 2-Cl vs. 2-Br derivatives) to identify critical substituents.
For example, trifluoromethyl groups enhance membrane permeability (logP ~3.5), as shown in PAMPA assays .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent contact.
- Ventilation : Use fume hoods due to potential volatility.
- Storage : Inert atmosphere (N₂) at 4°C to prevent hydrolysis.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
Refer to GHS-compliant SDS for related compounds (e.g., 2-chloro-3-(trifluoromethyl)benzonitrile) for toxicity thresholds .
Advanced: How do structural modifications (e.g., replacing Cl with F) alter physicochemical properties?
Answer:
- Polarity : Fluorine increases electronegativity, reducing logP (e.g., 2-F analog: logP ~2.8 vs. 2-Cl: logP ~3.2).
- Reactivity : Fluorine’s poor leaving-group ability reduces NAS efficiency (kinetic studies show 10x slower rates vs. Cl).
- Thermal Stability : DSC analysis indicates higher decomposition temperatures for trifluoromethylated derivatives (~220°C) .
Advanced: What computational tools predict its behavior in catalytic systems?
Answer:
- Molecular Dynamics (MD) : Simulates interactions in solvent environments (e.g., COSMO-RS for solubility).
- Docking Software (AutoDock) : Predicts binding modes to catalytic pockets (e.g., cytochrome P450).
- Quantum Mechanics (QM) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess redox activity.
Benchmarking against crystallographic data ensures accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
